molecular formula C11H13NO4 B13751924 3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester CAS No. 222610-47-1

3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester

Cat. No.: B13751924
CAS No.: 222610-47-1
M. Wt: 223.22 g/mol
InChI Key: UHOIUZFPTOBBTI-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester is a chemical compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which imparts various biochemical and antioxidant properties

Preparation Methods

The synthesis of 3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester typically involves the esterification of 3-(4-Hydroxy-benzoylamino)-propionic acid. This process can be achieved through several synthetic routes, including:

    Esterification Reaction: The reaction of 3-(4-Hydroxy-benzoylamino)-propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and increase yield.

Chemical Reactions Analysis

3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties, making it a candidate for research in cellular biology and biochemistry.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic applications, including its role in drug development for treating various diseases.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed biological effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress .

Comparison with Similar Compounds

3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester can be compared with other hydroxybenzoic acid derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and properties.

Properties

CAS No.

222610-47-1

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl 3-[(4-hydroxybenzoyl)amino]propanoate

InChI

InChI=1S/C11H13NO4/c1-16-10(14)6-7-12-11(15)8-2-4-9(13)5-3-8/h2-5,13H,6-7H2,1H3,(H,12,15)

InChI Key

UHOIUZFPTOBBTI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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